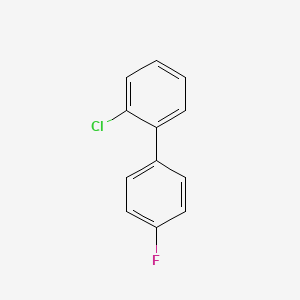

2-Chloro-4'-fluoro-1,1'-biphenyl

Description

BenchChem offers high-quality 2-Chloro-4'-fluoro-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4'-fluoro-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

80254-76-8 |

|---|---|

Molecular Formula |

C12H8ClF |

Molecular Weight |

206.64 g/mol |

IUPAC Name |

1-chloro-2-(4-fluorophenyl)benzene |

InChI |

InChI=1S/C12H8ClF/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H |

InChI Key |

DRIWUQRYBYSYMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-4'-fluoro-1,1'-biphenyl CAS number and properties

An In-depth Technical Guide to 2-Chloro-4'-fluoro-1,1'-biphenyl

This guide provides a comprehensive technical overview of 2-Chloro-4'-fluoro-1,1'-biphenyl, a halogenated aromatic hydrocarbon of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. We will delve into its physicochemical properties, modern synthetic methodologies, analytical characterization, and safety considerations, offering field-proven insights for its effective application.

Core Compound Identity and Physicochemical Profile

2-Chloro-4'-fluoro-1,1'-biphenyl is a biaryl compound where a chlorophenyl ring is linked to a fluorophenyl ring. The specific nomenclature indicates the chlorine atom is at position 2 of one ring, and the fluorine atom is at position 4' of the other. While this compound is a valuable synthetic target, a unique Chemical Abstracts Service (CAS) number is not readily found in major public databases. However, its identity is unequivocally defined by its structure.

The physical and chemical properties of this specific isomer can be reliably estimated based on data from closely related, well-characterized analogs.

Table 1: Physicochemical Properties of 2-Chloro-4'-fluoro-1,1'-biphenyl and Related Analogs

| Property | Value for 2-Chloro-4'-fluoro-1,1'-biphenyl | Reference Analog Data |

| Molecular Formula | C₁₂H₈ClF | C₁₂H₉F (Fluorobiphenyls) |

| Molecular Weight | 206.64 g/mol | 172.20 g/mol (2-Fluorobiphenyl)[1] |

| Appearance | Expected to be a white to off-white crystalline solid | White crystals (2-Fluorobiphenyl)[1] |

| Melting Point | Estimated: 70-80 °C | 71-74 °C (2-Fluorobiphenyl)[1]; 75-79 °C (4-Fluorobiphenyl)[2] |

| Boiling Point | Estimated: >250 °C | ~248 °C (2-Fluorobiphenyl); 283-284 °C (4-Fluorobiphenyl)[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., Toluene, THF, Dichloromethane) and insoluble in water. | N/A |

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two aromatic rings is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This method is the industry standard for biaryl synthesis due to its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[5][6]

The core principle involves the reaction of an arylboronic acid with an aryl halide. For the synthesis of 2-Chloro-4'-fluoro-1,1'-biphenyl, two primary routes are viable:

-

Route A: Coupling of (2-chlorophenyl)boronic acid with a 4-fluoroaryl halide (e.g., 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene).

-

Route B: Coupling of (4-fluorophenyl)boronic acid with a 2-chloroaryl halide (e.g., 1-bromo-2-chlorobenzene or 1-iodo-2-chlorobenzene).

The choice between routes often depends on the commercial availability and cost of the starting materials. Below is a detailed, field-proven protocol based on Route A.

Detailed Experimental Protocol

Reaction: (2-chlorophenyl)boronic acid + 1-bromo-4-fluorobenzene → 2-Chloro-4'-fluoro-1,1'-biphenyl

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-chlorophenyl)boronic acid (1.0 equivalent), 1-bromo-4-fluorobenzene (1.1 equivalents), and a suitable palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equivalents).

-

Reagent Addition: Add a base, typically an inorganic carbonate or phosphate like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) (3.0 equivalents).

-

Solvent System: Introduce a degassed solvent mixture. A common and effective system is a 4:1 mixture of 1,4-dioxane and water.[5][6] The aqueous portion is critical for dissolving the inorganic base and facilitating the catalytic cycle.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup and Purification:

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Chloro-4'-fluoro-1,1'-biphenyl.

-

Mechanistic Causality and Workflow

The success of the Suzuki coupling hinges on a well-defined catalytic cycle. The base activates the boronic acid to form a more nucleophilic boronate species. The palladium(0) active catalyst undergoes oxidative addition with the aryl halide. Transmetalation of the aryl group from the boronate to the palladium center, followed by reductive elimination, forms the new C-C bond and regenerates the palladium(0) catalyst.

Applications in Research and Drug Development

Fluorinated biphenyl scaffolds are privileged structures in medicinal chemistry and materials science.[3][7]

-

Pharmaceutical Development: The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a cornerstone of modern drug design.[3] The 2-fluorobiphenyl moiety, for instance, is the core of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen.[1][8] 2-Chloro-4'-fluoro-1,1'-biphenyl serves as a versatile building block for synthesizing more complex drug candidates, where the chlorine and fluorine atoms provide distinct electronic and steric properties for targeted molecular interactions.

-

Materials Science: The thermal and chemical resistance imparted by fluorination makes these compounds valuable intermediates for advanced materials such as liquid crystals, organic semiconductors, and specialized polymers.[9]

Analytical Characterization

Confirmation of the structure and purity of 2-Chloro-4'-fluoro-1,1'-biphenyl is achieved through a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (~7.0-7.8 ppm). Protons on the fluorinated ring that are ortho and meta to the fluorine atom will exhibit characteristic splitting patterns due to ³JHF and ⁴JHF coupling.

-

¹³C NMR: The spectrum will display 12 distinct signals for the aromatic carbons. The carbon atom directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 245 Hz).

-

¹⁹F NMR: This is a highly sensitive and definitive technique for fluorinated compounds. A single resonance is expected for the single fluorine atom, providing clear confirmation of its presence.[1][10]

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS) will show a strong molecular ion peak (M⁺) at m/z 206. A characteristic isotopic peak (M+2) at m/z 208, with an intensity approximately one-third of the M⁺ peak, will confirm the presence of a single chlorine atom.[11]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for C-H aromatic stretching (~3100-3000 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), a strong C-F stretching band (~1250-1100 cm⁻¹), and a C-Cl stretching band (~800-600 cm⁻¹).

-

Safety and Toxicology

As with all halogenated aromatic compounds, 2-Chloro-4'-fluoro-1,1'-biphenyl should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Toxicology: While specific toxicological data for this compound is not available, related biphenyl compounds can be irritants and may have unknown long-term health effects. Avoid inhalation, ingestion, and direct skin contact.

Conclusion

2-Chloro-4'-fluoro-1,1'-biphenyl is a valuable synthetic intermediate whose utility is rooted in the unique properties of the fluorinated biaryl scaffold. Its synthesis is reliably achieved through modern palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. A thorough understanding of its synthesis, characterization, and handling is essential for its effective use in the development of novel pharmaceuticals and advanced materials.

References

-

Reagentia. 2-Fluoro-[1,1'-biphenyl]-4-amine (1 x 1 g). [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

-

Wiley. GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. [Link]

-

PubChem. 2-Chloro-4-biphenylol | C12H9ClO | CID 79688. [Link]

-

PubMed. First Mixed Fluoro-Chloro Group 4 Organometallics: Synthesis and Spectroscopic and Structural Characterization. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 4-Fluoro-1,1'-biphenyl | 324-74-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. First Mixed Fluoro-Chloro Group 4 Organometallics: Synthesis and Spectroscopic and Structural Characterization of [{(C(5)Me(5))ZrF(2)Cl}(4)], [{(C(5)Me(5))HfF(2)Cl}(4)], [(C(5)Me(5))(4)Zr(4)(&mgr;-F)(2)(&mgr;-F(2))(2)(&mgr;-Cl)(2)Cl(4)], [(C(5)Me(5))(4)Hf(4)(&mgr;-F)(2)(&mgr;-F(2))(2)(&mgr;-Cl)(2)Cl(4)], [(C(5)Me(4)Et)(2)ZrClF], and [(C(5)Me(5))(2)HfClF] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Chloro-4-biphenylol | C12H9ClO | CID 79688 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorinated Biphenyl Scaffolds for Medicinal Chemistry

Introduction: The Strategic Imperative of Fluorine in Biphenyl Scaffolds

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its conformational flexibility and ability to engage in pi-stacking interactions make it a versatile template for targeting a wide array of biological receptors. However, the optimization of drug candidates based on this scaffold often faces challenges related to metabolic instability and suboptimal physicochemical properties. The strategic incorporation of fluorine atoms into the biphenyl core has emerged as a powerful tool to address these limitations and unlock the full potential of this important structural motif.[1][2][3]

More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its transformative impact on drug design.[2] This is not a matter of chance, but a deliberate strategy employed by medicinal chemists to fine-tune molecular properties with remarkable precision.[2] When judiciously placed, fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][3][4][5] This guide provides an in-depth exploration of the synthesis, properties, and applications of fluorinated biphenyl scaffolds, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful strategy.

The Multifaceted Role of Fluorine in Drug Design

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, are the basis for its significant impact on drug candidates.[2][4] These properties translate into several key advantages in medicinal chemistry:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[4][6][7] By replacing a metabolically labile hydrogen atom with fluorine, chemists can block sites of metabolism, thereby increasing the drug's half-life and oral bioavailability.[2][4][6]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule, impacting its acidity (pKa), basicity, and dipole moment.[3][4] This can lead to improved membrane permeability and bioavailability.[1][3] Fluorination can also modulate lipophilicity, a critical parameter for drug absorption and distribution.[1][4]

-

Increased Binding Affinity: The substitution of hydrogen with fluorine can enhance a ligand's binding affinity for its target protein.[3][5] This can occur through various mechanisms, including favorable electrostatic interactions and the ability of fluorine to induce a more favorable binding conformation.[1]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of the biphenyl scaffold.[1][8][9] The torsional angle between the two phenyl rings is a critical determinant of biological activity, and fluorine substitution can be used to favor a specific, more active conformation.[8][10]

Impact of Fluorination on Physicochemical and ADME Properties

The strategic placement of fluorine atoms can have a profound and often predictable impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Generally Increased | Stronger C-F bond resists enzymatic oxidation.[4][6][7] |

| Lipophilicity (logP) | Typically Increased | Fluorine is more lipophilic than hydrogen.[1][4] |

| Aqueous Solubility | Variable | Can decrease with increased lipophilicity, but can also be improved through specific interactions.[11] |

| Membrane Permeability | Often Improved | Increased lipophilicity can enhance passive diffusion across cell membranes.[1][11] |

| pKa | Can be altered | The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups.[4] |

A noteworthy example of fluorine's impact on ADME properties was demonstrated in the optimization of MK2 inhibitors. The introduction of a single fluorine atom into a pyrrole-based scaffold led to significantly improved permeability, enhanced solubility, and reduced in vivo clearance, resulting in a substantial increase in oral exposure.[11][12]

Synthetic Strategies for Accessing Fluorinated Biphenyls

A variety of synthetic methodologies are available for the preparation of fluorinated biphenyls, offering chemists flexibility in accessing a wide range of structural analogs.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most widely used and versatile methods for constructing the biphenyl core.[13][14][15][16] This palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or ester is tolerant of a wide range of functional groups and generally proceeds under mild conditions.[14][17]

Workflow for Suzuki-Miyaura Coupling:

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. gala.gre.ac.uk [gala.gre.ac.uk]

Technical Monograph: Structural & Functional Divergence of Flurbiprofen Intermediates vs. Halogenated Biphenyl Analogs

The following technical guide provides an in-depth comparative analysis of 2-chloro-4'-fluorobiphenyl versus the standard Flurbiprofen intermediates (specifically 4-bromo-2-fluorobiphenyl). This document is structured to assist researchers in impurity profiling, route selection, and structural elucidation during NSAID development.

Part 1: Strategic Overview & Chemical Identity

In the industrial synthesis of Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), the selection of the biphenyl scaffold is the critical determinant of pharmacological activity. A frequent point of confusion in raw material sourcing and impurity profiling arises between the authentic precursor (4-bromo-2-fluorobiphenyl) and its regioisomeric analogs , specifically 2-chloro-4'-fluorobiphenyl .

While both compounds share a biphenyl core and halogen substituents, they represent fundamentally different chemical entities with distinct synthetic utilities.

The Core Distinction

The primary difference lies in the regiochemistry of substitution and the nature of the halogen leaving group .

| Feature | Flurbiprofen Intermediate (Standard) | 2-Chloro-4'-fluorobiphenyl (The Analog) |

| IUPAC Name | 4-Bromo-2-fluorobiphenyl | 2-Chloro-4'-fluoro-1,1'-biphenyl |

| CAS Number | 41604-19-7 | 2244-24-8 (generic analog class) |

| Halogen 1 (Ring A) | Fluorine at position 2 (Ortho) | Chlorine at position 2 (Ortho) |

| Halogen 2 (Ring A) | Bromine at position 4 (Para) | None |

| Halogen 3 (Ring B) | None (Unsubstituted Phenyl) | Fluorine at position 4' (Para) |

| Synthetic Role | Direct precursor to Flurbiprofen via Grignard or Suzuki coupling. | Structural isomer/impurity; used in SAR studies or liquid crystal synthesis. |

| Reactivity | High (C-Br bond labile for metal insertion). | Low/Different (C-Cl bond is stronger; F is on distal ring). |

Structural Visualization

The following diagram illustrates the precise structural mismatch. In Flurbiprofen synthesis, the functional group (propionic acid) must be installed at the 4-position of the ring containing the 2-fluorine .

Part 2: Synthetic Implications & Causality

As a scientist, understanding why we use the bromo-intermediate over the chloro-analog is crucial for process optimization.

Reactivity of the Leaving Group (Br vs. Cl)

The standard synthesis of Flurbiprofen relies on the formation of a Grignard reagent or an Organozinc/Palladium species at the 4-position.

-

4-Bromo-2-fluorobiphenyl: The C-Br bond is weaker (~276 kJ/mol) than the C-Cl bond (~327 kJ/mol). Magnesium insertion (Grignard formation) proceeds readily in THF at reflux.

-

2-Chloro-analog: The C-Cl bond is significantly more inert. Forming a Grignard reagent from a chloro-biphenyl often requires activation (e.g., Rieke magnesium) or higher temperatures, which can lead to side reactions like biphenyl polymerization.

Regiochemistry and Pharmacophore Integrity

Flurbiprofen's anti-inflammatory activity (COX inhibition) depends strictly on the 2-fluoro-alpha-methyl-4-biphenylacetic acid geometry.

-

The "2-Fluoro" Effect: The fluorine atom at the 2-position (ortho to the bridge) forces the two phenyl rings to twist out of planarity due to steric hindrance with the ortho-hydrogens of the other ring. This "twisted" conformation is essential for fitting into the COX active site.

-

The Analog's Failure: In 2-chloro-4'-fluorobiphenyl , the fluorine is on the distal ring (4'-position). This completely alters the metabolic profile (para-fluorine blocks metabolic hydroxylation at the 4' position) and the steric environment. If converted to a drug, it would not be Flurbiprofen; it would be a chlorinated structural isomer with likely negligible therapeutic value and different toxicity.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure the integrity of your supply chain and synthesis, you must differentiate these compounds analytically.

Protocol: Synthesis of the Authentic Intermediate (Suzuki Coupling)

Rationale: This protocol ensures the correct regiochemistry (2-F, 4-Br) is established early, avoiding the "wrong isomer" issues.

Reagents:

-

2-Fluoro-4-bromoaniline (Precursor)[1]

-

Benzene (or Phenylboronic acid for green chemistry)

-

Isoamyl nitrite (for Gomberg-Bachmann) or Pd(PPh3)4 (for Suzuki)

Workflow (Suzuki Method - Preferred for Purity):

-

Coupling: Charge a reactor with 4-bromo-2-fluoro-1-iodobenzene (1.0 eq) and Phenylboronic acid (1.1 eq). Note: We use the Iodo- precursor to selectively couple at the I-site, leaving the Br-site intact for the next step.

-

Catalysis: Add Pd(PPh3)4 (3 mol%) and Na2CO3 (2.0 eq) in Toluene/Water (4:1).

-

Reaction: Reflux at 90°C for 12 hours under Nitrogen.

-

Workup: Extract with Ethyl Acetate. Wash with brine.[2] Dry over MgSO4.

-

Purification: Recrystallize from Hexane.

-

Validation: The product must be 4-bromo-2-fluorobiphenyl .

-

Check Point: 1H NMR must show a specific pattern for the 2,4-substituted ring (doublet of doublets for the proton ortho to F).

-

Protocol: Analytical Differentiation (Impurity Profiling)

Rationale: Use this method to confirm your starting material is not the 2-chloro-4'-fluoro analog.

| Parameter | 4-Bromo-2-fluorobiphenyl (Target) | 2-Chloro-4'-fluorobiphenyl (Impurity/Analog) |

| GC-MS (m/z) | Molecular ion peaks at 250/252 (1:1 ratio for Br isotope). | Molecular ion peaks at 206/208 (3:1 ratio for Cl isotope). Distinct mass difference. |

| 19F NMR | Singlet (or multiplet) typically around -110 to -120 ppm (Ortho-F). | Singlet typically around -115 to -120 ppm (Para-F). Coupling constants will differ significantly. |

| 1H NMR (Aromatic) | Complex pattern. Key: Proton at C3 (between F and Br) appears as a dd due to H-F coupling. | Key: Protons at C2'/C6' and C3'/C5' on the fluorinated ring show typical para-substitution (AA'BB' system). |

Part 4: Impurity Management Pathway

If 2-chloro-4'-fluorobiphenyl is present in your Flurbiprofen process, it likely originates from contaminated Phenylboronic acid (containing 4-fluorophenylboronic acid) reacting with a chlorinated substrate, or cross-contamination in a multi-purpose plant.

The following diagram outlines the propagation of this impurity:

References

-

Process for Preparation of Flurbiprofen. Vertex Research, Patent US 4,398,035. (Describes the standard Grignard route using 4-bromo-2-fluorobiphenyl). Link

-

Method for Synthesis of Flurbiprofen. Hubei Institute, Patent CN 101973869 A. (Details the palladium-catalyzed decarboxylation route). Link

-

Synthesis of Flurbiprofen via Suzuki Reaction. Gang Lu et al., Chemical Research in Chinese Universities, 2006. (Validates the Suzuki coupling of aryl bromides). Link

-

Flurbiprofen Impurity Profiling. European Pharmacopoeia (Ph. Eur.). (Lists known impurities including methyl esters and decarboxylated analogs). Link

-

2-Chloro-4'-fluorobiphenyl Product Data. Sigma-Aldrich. (Confirmation of the analog as a distinct building block). Link

Sources

Methodological & Application

Application Note: Advanced Purification Protocols for Fluorinated Biphenyl Intermediates

Abstract

Fluorinated biphenyls are privileged scaffolds in modern drug discovery and materials science, prized for their ability to modulate pharmacokinetic properties and enhance material performance.[1] However, the unique physicochemical characteristics imparted by fluorine—high electronegativity, low polarizability, and the potential for unique intermolecular interactions—present significant challenges for purification.[2][3] Incomplete reactions can lead to mixtures of starting materials and products with similar reactivity profiles, making separation difficult.[4] This guide provides a detailed framework of robust, field-proven purification strategies, moving beyond simple step-by-step instructions to explain the underlying scientific principles. We will explore chromatographic and crystallization techniques, emphasizing the logic behind procedural choices to empower researchers to develop self-validating purification protocols for these critical intermediates.

The Foundational Principle: How Fluorine Dictates Separation Strategy

The successful purification of fluorinated biphenyl intermediates hinges on understanding how the carbon-fluorine (C-F) bond influences molecular properties. Fluorine's high electronegativity creates strong dipoles and can significantly alter the pKa of nearby functional groups, which in turn affects a molecule's solubility and retention characteristics in chromatographic systems.[3] Furthermore, highly fluorinated compounds exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules or phases, a principle that can be exploited for selective separation.[5] This guide will address how to leverage these properties, rather than be hindered by them.

Chromatographic Purification: The Workhorse of Synthesis

Chromatography is the most versatile and widely used technique for the purification of fluorinated biphenyls. The choice of method depends on the scale of the purification, the complexity of the mixture, and the required final purity.

Flash Column Chromatography: Rapid Purification for Preparative Scale

Flash chromatography is an indispensable technique for the rapid purification of multi-gram quantities of reaction mixtures.[6] It relies on pressurized solvent flow to accelerate the separation process compared to traditional gravity-fed columns.[7]

The key to successful flash chromatography is the selection of an appropriate stationary phase and mobile phase (eluent). For fluorinated biphenyls, both normal-phase and reversed-phase modes are effective.

-

Normal-Phase (NP) Chromatography: Uses a polar stationary phase (typically silica gel) and a non-polar mobile phase. Compounds are separated based on polarity, with more polar compounds eluting later. This is often the first choice for reaction mixtures dissolved in common, less-polar organic solvents like dichloromethane or ethyl acetate.[8]

-

Reversed-Phase (RP) Chromatography: Employs a non-polar stationary phase (e.g., silica bonded with C18 alkyl chains) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Separation is based on hydrophobicity, with more non-polar compounds having longer retention times. This is ideal for purifying more polar biphenyl intermediates or when aqueous workups are involved.

Protocol 1: Normal-Phase Flash Chromatography

-

Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate) that provides a retention factor (Rf) of 0.2-0.3 for the target compound.[7] This generally translates to a good separation on a flash column.

-

Column Packing: Prepare a slurry of silica gel (200-400 mesh) in the initial, non-polar eluent. Pack the column uniformly, ensuring no air bubbles are trapped, which can compromise resolution.[6]

-

Sample Loading: Dissolve the crude intermediate in a minimal amount of a strong solvent (e.g., dichloromethane). For better resolution, it is often preferable to pre-adsorb the crude mixture onto a small amount of silica gel ("dry loading").[9] This creates a concentrated band at the start of the separation.

-

Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution).[7] This allows for the elution of non-polar impurities first, followed by the target compound, and finally, highly polar impurities. Use of automated flash systems with precise gradient control and UV detection is highly recommended.[10]

-

Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

| Compound Polarity | Starting Eluent | Gradient To | Comments |

| Low to Medium | 100% Hexane or Heptane | 5-30% Ethyl Acetate in Hexane | A standard starting point for many biphenyl systems. |

| Medium to High | 95:5 Hexane:Ethyl Acetate | 50-100% Ethyl Acetate in Hexane | For compounds with polar functional groups (e.g., -OH, -NH2). |

| Basic Compounds | Hexane/Ethyl Acetate | Add 0.1-1% Triethylamine (TEA) | The amine modifier helps prevent peak tailing on acidic silica gel.[8] |

| Acidic Compounds | Hexane/Ethyl Acetate | Add 0.1-1% Acetic or Formic Acid | The acid modifier keeps the compounds protonated for sharper peaks.[8] |

Table 1. General Solvent System Guidelines for Normal-Phase Flash Chromatography of Fluorinated Biphenyls.

High-Performance Liquid Chromatography (HPLC): Achieving High Purity

For achieving the highest purity (>98%), especially for analytical standards or late-stage pharmaceutical intermediates, preparative HPLC is the method of choice. The principles are similar to flash chromatography, but it utilizes smaller particle size stationary phases and higher pressures for superior resolution.

A key consideration for fluorinated compounds is the use of specialized fluorinated stationary phases.[11]

-

Pentafluorophenyl (PFP) Phases: These columns offer unique selectivity for halogenated and aromatic compounds due to π–π, dipole-dipole, and ion-exchange interactions, providing different elution orders compared to standard C18 columns.[12]

-

Fluorous Stationary Phases (e.g., Perfluoroalkyl): These phases can show enhanced retention for fluorinated analytes, allowing for separations based on the degree of fluorination.[11]

Interestingly, optimal separation can also be achieved by pairing a standard C8 or C18 column with a fluorinated mobile phase additive, such as trifluoroethanol (TFE).[13] The TFE can adsorb to the stationary phase, creating a "fluorous-like" surface that enhances selectivity for fluorinated analytes.[13]

Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative

SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[14][15] It is considered a "green" technology due to the reduction in organic solvent consumption. SFC combines the low viscosity and high diffusivity of a gas with the solvating power of a liquid, leading to fast and efficient separations.[16]

SFC is particularly advantageous for:

-

Chiral Separations: It is a leading technique for separating enantiomers of chiral biphenyl intermediates.

-

Thermally Labile Compounds: The low operating temperatures are gentle on sensitive molecules.

-

Halogenated Compounds: SFC has demonstrated excellent performance for the analysis and purification of halogenated compounds.[17]

Protocol 2: Generic SFC Method Development

-

Column Selection: Start with a common chiral stationary phase (e.g., polysaccharide-based) or an achiral phase like silica or diol.

-

Mobile Phase: The primary mobile phase is supercritical CO2. A polar organic co-solvent (modifier), such as methanol or ethanol, is added to increase solvent strength.

-

Screening: Screen different co-solvents and additives (e.g., diethylamine for basic compounds) to optimize selectivity.

-

Optimization: Fine-tune the separation by adjusting the back pressure, temperature, and gradient profile.[15]

| Technique | Primary Use | Stationary Phase | Mobile Phase | Advantages | Disadvantages |

| Flash Chromatography | Preparative (grams) | Silica, Alumina, C18 | Organic Solvents | High throughput, cost-effective | Lower resolution |

| HPLC | Analytical, Preparative (mg-g) | C18, C8, PFP, Fluorous | Water/ACN, Water/MeOH | High resolution, high purity | Higher cost, solvent usage |

| SFC | Analytical, Preparative (mg-g) | Chiral, Silica, Diol | Supercritical CO2 + Modifier | Fast, green, ideal for chiral | Higher initial instrument cost |

Table 2. Comparison of Key Chromatographic Techniques.

Orthogonal Purification: A Strategy for Ultimate Purity

For exceptionally complex mixtures where a single chromatographic step is insufficient, an orthogonal approach is required.[18] Orthogonal methods use two different separation mechanisms to resolve impurities that may co-elute in a single system.[19][20] A common and powerful strategy is to combine normal-phase and reversed-phase chromatography.

Diagram 1. Workflow for an orthogonal purification strategy combining normal-phase and reversed-phase chromatography.

Crystallization: The Path to High Crystalline Purity

Crystallization is a powerful and economical technique for achieving very high levels of purity, especially for final intermediates.[21] It relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.

Protocol 3: Screening for an Effective Recrystallization Solvent

-

Initial Solubility Test: Place ~10-20 mg of the compound into several small test tubes.

-

Solvent Addition: To each tube, add a different solvent dropwise at room temperature from a list of common recrystallization solvents (see Table 3).

-

Observation at Room Temp: A good candidate solvent will not dissolve the compound at room temperature.

-

Heating: Heat the tubes containing undissolved solid. A suitable solvent will dissolve the compound completely at or near its boiling point.[22]

-

Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a successful system. If the compound "oils out" or precipitates as an amorphous powder, the solvent is not ideal.

-

Solvent Pairs: If no single solvent is effective, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "bad" (anti-solvent) until the solution becomes turbid. Heat to clarify and then cool slowly.[22]

| Solvent/System | Polarity | Typical Use Case |

| Hexane / Heptane | Non-polar | For non-polar biphenyls with few or no heteroatoms. |

| Toluene | Aromatic | Good for aromatic compounds; promotes π-stacking. |

| Ethanol / Water | Polar Protic | A versatile pair for moderately polar compounds.[23] |

| Acetone / Hexane | Polar Aprotic/Non-polar | Effective for compounds of intermediate polarity.[24] |

| Ethyl Acetate / Hexane | Polar Aprotic/Non-polar | Another common and effective pair for many organics.[23] |

Table 3. Common Solvents and Solvent Systems for Recrystallization.

Diagram 2. Decision tree for developing a crystallization protocol.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Recommended Solution |

| Co-eluting Impurities | Insufficient selectivity in the chosen chromatographic system. | Switch to an orthogonal method (e.g., from NP to RP). Try a PFP or other fluorinated column to alter selectivity.[11][18] |

| Peak Tailing (Chromatography) | Strong interaction between analyte and stationary phase (e.g., basic amine on acidic silica). | Add a modifier to the mobile phase (e.g., 0.1% triethylamine for bases, 0.1% formic acid for acids).[8] |

| "Oiling Out" (Crystallization) | Solution is too supersaturated, or the melting point of the solid is lower than the solution temperature. | Use a more dilute solution, cool more slowly, or try a different solvent system with a lower boiling point.[24] |

| Poor Recovery from Column | Compound is irreversibly adsorbed onto the stationary phase or is unstable. | Check for compound stability on silica/C18 by TLC. For highly polar compounds, consider RP chromatography or deactivating the silica gel. |

| No Crystal Formation | Compound may be intrinsically difficult to crystallize; impurities may be inhibiting nucleation. | Ensure the starting material is of sufficient purity (>80-90%). Try alternative methods like slow evaporation or vapor diffusion.[25] |

Table 4. Troubleshooting Common Purification Challenges.

Conclusion

The purification of fluorinated biphenyl intermediates is a multi-faceted challenge that requires a thoughtful, systematic approach. There is no single "best" method; rather, the optimal strategy often involves a combination of techniques tailored to the specific compound and impurity profile. By starting with rapid, scalable methods like flash chromatography and progressing to high-resolution techniques like HPLC or crystallization, researchers can reliably achieve the high levels of purity demanded in drug development and materials science. Understanding the fundamental impact of fluorine on molecular properties is the key to transforming purification from a routine chore into a predictable and validated scientific process.

References

-

Journal of Analytical Atomic Spectrometry. Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. RSC Publishing. 17

-

Santai Labs. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. 19

-

BenchChem. (2025). Application of Fluorinated Solvents in Liquid Chromatography: A Focus on Enhanced Selectivity for Fluorinated Compounds. 5

-

LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. 11

-

Li, et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. 13

-

Wang, D. J. (2010). Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection. 26

-

ResearchGate. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. 12

-

Graham, D., et al. (n.d.). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. 2

-

Thompson, A. L., et al. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. 4

-

Klick, S., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. 20

-

Wikipedia. (n.d.). Supercritical fluid chromatography. 14

-

Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. 18

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. 24

-

Buchi.com. (n.d.). Supercritical Fluid Chromatography. 15

-

Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. 16

-

Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. 9

-

YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

-

University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography. College of Engineering Safety. 6

-

University of Geneva. (n.d.). Guide for crystallization. 25

-

Vapourtec. (n.d.). Flow Crystallization | Solubility Control. 21

-

BenchChem. (2025). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. 3

-

Teledyne Labs. (n.d.). Safety First—Best Practices and Risk Management for Flash Chromatography. 10

-

ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. 1

-

King Group. (n.d.). Successful Flash Chromatography. 8

-

MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. 7

-

YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. benchchem.com [benchchem.com]

- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 9. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]

- 10. teledynelabs.com [teledynelabs.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]

- 15. Supercritical Fluid Chromatography | Buchi.com [buchi.com]

- 16. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]

- 17. Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 18. Orthogonal method in pharmaceutical product analysis [alphalyse.com]

- 19. santaisci.com [santaisci.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. vapourtec.com [vapourtec.com]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

- 24. Reagents & Solvents [chem.rochester.edu]

- 25. unifr.ch [unifr.ch]

- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Notes and Protocols for the Synthesis of Antiviral HCV Inhibitors Utilizing 2-chloro-4'-fluorobiphenyl

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of key intermediates for antiviral Hepatitis C Virus (HCV) inhibitors, with a specific focus on the strategic use of 2-chloro-4'-fluorobiphenyl. We will delve into the rationale behind the molecular architecture of biphenyl-containing HCV NS5A inhibitors, provide a detailed, field-tested protocol for a crucial synthetic transformation, and discuss the underlying reaction mechanisms and pathways. This guide is structured to offer both a high-level strategic overview and granular, actionable laboratory instructions.

Introduction: The Strategic Importance of the Biphenyl Moiety in HCV NS5A Inhibitors

The treatment of chronic Hepatitis C Virus (HCV) infection has been revolutionized by the advent of direct-acting antiviral agents (DAAs).[1] Among these, inhibitors of the non-structural protein 5A (NS5A) are a cornerstone of modern combination therapies, offering high potency and a favorable resistance profile.[2][3] A significant class of NS5A inhibitors, including the FDA-approved drug Ledipasvir, features a central biphenyl core.[4][5][6] This structural motif is critical for the molecule's interaction with the NS5A protein, a key component of the HCV replication complex.[2][7]

The NS5A protein, a zinc-binding phosphoprotein, is essential for multiple stages of the viral life cycle, including RNA replication and the assembly of new virus particles.[2][3][6] While its precise enzymatic function is not fully elucidated, it is understood that NS5A inhibitors bind directly to domain I of the protein, disrupting its normal function and thereby halting viral replication.[3][7] The biphenyl scaffold provides a rigid and sterically defined framework that correctly orients the other functional groups of the inhibitor for optimal binding within a hydrophobic pocket of the NS5A protein. The 4'-fluoro substituent on the biphenyl core can enhance binding affinity and improve the pharmacokinetic profile of the molecule.

2-chloro-4'-fluorobiphenyl serves as a readily available and versatile starting material for the construction of these complex antiviral agents. The chlorine atom at the 2-position provides a reactive handle for the introduction of further molecular complexity through modern cross-coupling methodologies, which will be the focus of this application note.

Synthetic Strategy: The Buchwald-Hartwig Amination as a Key Transformation

A critical step in the synthesis of many biphenyl-containing NS5A inhibitors is the formation of a carbon-nitrogen bond at the 2-position of the biphenyl core. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is exceptionally well-suited for this purpose.[8][9] This reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amine-containing compounds under relatively mild conditions and with high functional group tolerance.[8][9]

In the context of synthesizing a Ledipasvir-like intermediate, the Buchwald-Hartwig amination can be employed to couple 2-chloro-4'-fluorobiphenyl with a suitable heterocyclic amine, a common structural feature in NS5A inhibitors.[10] The general workflow is depicted below:

Caption: Synthetic workflow for HCV NS5A inhibitors.

Detailed Application Protocol: Buchwald-Hartwig Amination of 2-chloro-4'-fluorobiphenyl

This protocol provides a detailed procedure for the palladium-catalyzed amination of 2-chloro-4'-fluorobiphenyl with a generic heterocyclic amine.

3.1. Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| 2-chloro-4'-fluorobiphenyl | ≥98% | Various | Starting material |

| Heterocyclic Amine | ≥98% | Various | Coupling partner |

| Bis(dibenzylideneacetone)palladium(0) | ≥97% | Various | Palladium precatalyst |

| XPhos | ≥98% | Various | Ligand |

| Sodium tert-butoxide | ≥98% | Various | Base |

| Toluene | Anhydrous | Various | Reaction solvent, should be degassed |

| Ethyl acetate | ACS Grade | Various | For workup and chromatography |

| Hexanes | ACS Grade | Various | For chromatography |

| Deionized Water | - | In-house | For workup |

| Brine (saturated NaCl solution) | - | In-house | For workup |

| Anhydrous Sodium Sulfate | - | Various | Drying agent |

3.2. Equipment

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Heating mantle with temperature controller

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

3.3. Step-by-Step Protocol

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(dibenzylideneacetone)palladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the flask.

-

Stirring: Stir the mixture at room temperature for 10 minutes.

-

Reagent Addition: Add 2-chloro-4'-fluorobiphenyl (1.0 mmol, 1.0 equiv.) and the heterocyclic amine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

-

Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench with 10 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash with deionized water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl-amine intermediate.

3.4. Expected Results and Characterization

Yields for this type of transformation are typically in the range of 70-95%, depending on the specific heterocyclic amine used. The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action: How Biphenyl-Containing Inhibitors Disrupt HCV Replication

The therapeutic efficacy of Ledipasvir and related compounds stems from their ability to specifically inhibit the function of the HCV NS5A protein.[2][5][11]

Caption: Mechanism of action of biphenyl-based NS5A inhibitors.

As illustrated in the diagram, the NS5A inhibitor directly binds to the NS5A protein.[7] This binding event is thought to induce a conformational change in NS5A, preventing it from participating in the formation of the replication complex and impairing the assembly of new viral particles.[2] This multifaceted disruption of the HCV life cycle leads to a rapid decline in viral load in infected patients.[7] The development of resistance to NS5A inhibitors often involves mutations in the NS5A protein that reduce the binding affinity of the drug.[7]

Conclusion

The synthesis of potent antiviral HCV inhibitors relies on efficient and robust chemical methodologies. The use of 2-chloro-4'-fluorobiphenyl as a key starting material, coupled with powerful cross-coupling reactions like the Buchwald-Hartwig amination, provides a streamlined and effective route to these life-saving therapeutics. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers in the field of drug discovery to accelerate the development of novel antiviral agents.

References

-

What are NS5A inhibitors and how do they work? - Patsnap Synapse. (2024). Available at: [Link]

-

Discovery of thienoimidazole-based HCV NS5A inhibitors. Part 1: C2-symmetric inhibitors with diyne and biphenyl linkers. (2015). PubMed. Available at: [Link]

-

Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection. (2015). P & T : a peer-reviewed journal for formulary management. Available at: [Link]

-

Hepatitis C Medication: HCV Polymerase Inhibitors, HCV NS5A Inhibitors, Combination Products, Interferons and ribavirin, Thrombopoietin-Receptor Agonists. (2024). Medscape. Available at: [Link]

-

Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent. (2015). PLoS Pathogens. Available at: [Link]

-

Discovery and development of NS5A inhibitors. (n.d.). Wikipedia. Available at: [Link]

-

Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. (2019). Journal of Medicinal Chemistry. Available at: [Link]

-

Potent Hepatitis C Virus NS5A Inhibitors Containing a Benzidine Core. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]

-

Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. (2020). Molecules. Available at: [Link]

- Process for the preparation of ledipasvir and intermediates thereof. (2017). Google Patents.

-

Discovery of functionalized bisimidazoles bearing cyclic aliphatic-phenyl motifs as HCV NS5A inhibitors. (2014). PubMed. Available at: [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Available at: [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 4. Discovery of thienoimidazole-based HCV NS5A inhibitors. Part 1: C2-symmetric inhibitors with diyne and biphenyl linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatitis C Medication: HCV Polymerase Inhibitors, HCV NS5A Inhibitors, Combination Products, Interferons and ribavirin, Thrombopoietin-Receptor Agonists [emedicine.medscape.com]

- 6. Potent Hepatitis C Virus NS5A Inhibitors Containing a Benzidine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Discovery of functionalized bisimidazoles bearing cyclic aliphatic-phenyl motifs as HCV NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling for Sterically Hindered Biphenyls

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming C-C bonds between sterically encumbered aryl partners. The synthesis of di-, tri-, and especially tetra-ortho-substituted biphenyls presents unique challenges that standard protocols often fail to overcome. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in mechanistic principles to enhance your reaction yields and success rates.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your decision-making.

Q1: My reaction shows very low or zero conversion of starting materials. Where do I begin troubleshooting?

A1: Zero conversion is often a sign of a fundamental issue with one of the core components of the catalytic cycle. Before exploring more complex variables, verify the following:

-

Inert Atmosphere: The catalytic cycle relies on a Pd(0) species, which is readily oxidized to inactive Pd(II) by oxygen. Ensure your reaction vessel and solvents have been rigorously degassed using methods like sparging with argon or nitrogen, or several freeze-pump-thaw cycles.

-

Reagent Quality: Verify the purity of your aryl halide and boronic acid (or ester). Impurities can poison the catalyst. Additionally, ensure your base is anhydrous if the protocol demands it; for bases like K₃PO₄, using the hydrated form (K₃PO₄·H₂O) can sometimes be beneficial, but consistency is key.[1]

-

Base-Solvent Compatibility: The chosen base must be sufficiently soluble and active in your solvent system. For instance, using K₂CO₃ in a completely anhydrous, non-polar solvent like toluene at low temperatures will result in poor reactivity. A solvent mixture, such as dioxane/water, can improve the solubility and efficacy of inorganic bases.[2][3]

Q2: The reaction is working, but it stalls at 30-50% conversion, even after extended reaction times. What is limiting the yield?

A2: Stalled reactions are a hallmark of catalyst deactivation or a kinetic bottleneck, particularly common with hindered substrates. The issue often lies in the difficult reductive elimination step.

-

The Reductive Elimination Bottleneck: For the synthesis of tri- and tetra-ortho-substituted biaryls, the final reductive elimination step to form the C-C bond is often slow due to severe steric repulsion between the ortho substituents.[4] This is the most common rate-limiting step in challenging couplings.

-

Solution: Ligand Choice is Critical: To overcome this, you need a ligand that is both bulky and electron-rich.

-

Bulky, Electron-Rich Phosphines: Ligands developed by the Buchwald group, such as SPhos, RuPhos, and XPhos, are specifically designed to accelerate reductive elimination. Their bulkiness forces the two aryl groups on the palladium center into a conformation that facilitates bond formation.

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts.[5] Their steric bulk can be tuned to promote the coupling of hindered substrates, sometimes even at room temperature.[5][6]

-

Specialized Ligands: For extremely demanding couplings, such as those forming tetra-ortho-substituted biaryls, highly specialized ligands like AntPhos, BI-DIME, or P-chiral ligands like BaryPhos may be required to achieve high yields.[7][8][9]

-

Q3: My main side products are from protodeborylation of my boronic acid and/or homocoupling. How can I suppress these pathways?

A3: These side reactions compete with the desired cross-coupling and point towards issues with the base, solvent, or reaction conditions.

-

Protodeborylation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated by excess water and a strong base.

-

Mitigation: While some water can be beneficial for dissolving inorganic bases, using a large excess can promote this side reaction.[10][11] Consider using a milder base like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides or alkoxides. Using boronate esters (e.g., pinacol esters) can also increase stability against protodeborylation.

-

-

Homocoupling (Glaser-type): This involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst, and by certain bases.

-

Mitigation: Rigorous deoxygenation of the reaction mixture is the most effective way to prevent homocoupling. If the problem persists, screening different bases may be necessary. Sometimes, lowering the reaction temperature can also disfavor this pathway relative to the desired cross-coupling.

-

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why is the Suzuki coupling of sterically hindered substrates so difficult?

A1: Steric hindrance impacts multiple steps of the Suzuki-Miyaura catalytic cycle, creating significant kinetic barriers.

-

Oxidative Addition: While less commonly the rate-limiting step for aryl bromides and iodides, the oxidative addition of a di-ortho-substituted aryl halide to the Pd(0) center can be slowed by steric clash between the ortho groups and the palladium ligands. For less reactive aryl chlorides, this step becomes even more challenging.[12]

-

Transmetalation: The transfer of the aryl group from the boron atom to the palladium center can be impeded. The boronic acid must first be activated by a base to form a more nucleophilic "ate" complex.[5] Steric bulk around the boron atom can hinder its approach to the already crowded palladium center.

-

Reductive Elimination: This is typically the most significant hurdle.[4] For the new C-C bond to form, the two aryl groups attached to the Pd(II) center must be in close proximity. Severe steric repulsion from multiple ortho substituents makes attaining the required transition state energetically unfavorable, dramatically slowing down the reaction.[4]

Q2: How do I rationally select a ligand for a di-, tri-, or tetra-ortho-substituted biphenyl synthesis?

A2: Ligand selection should be guided by the degree of steric hindrance in your substrates. A hierarchical approach is often best:

-

Di-ortho-substituted: Start with broadly applicable, robust ligands like P(t-Bu)₃ or SPhos. These are often sufficient for less demanding hindered couplings.

-

Tri-ortho-substituted: This level of hindrance usually requires more advanced ligands. Buchwald biaryl phosphines like XPhos and RuPhos are excellent starting points.[1] NHC ligands with significant steric bulk are also highly effective.[6]

-

Tetra-ortho-substituted: This is the most challenging class and often requires purpose-built ligands. Catalytic systems based on BI-DIME, AntPhos, or newly developed P-chiral monophosphorus ligands are often necessary to achieve reasonable to excellent yields.[7][8][9][13] Computational studies and specialized literature on these specific couplings are highly recommended.[14][15]

Q3: What is the role of the base, and why is the choice so important?

A3: The base plays a crucial role in activating the boronic acid.[5][16] It coordinates to the empty p-orbital of the boron atom, forming a boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻). This complex increases the nucleophilicity of the aryl group, facilitating its transfer to the palladium center during transmetalation.

-

Common Choices:

-

K₃PO₄ / K₂CO₃: Often used in combination with aqueous solvent mixtures (e.g., toluene/water, dioxane/water). They are moderately strong and effective for a wide range of substrates.

-

Cs₂CO₃ / CsF: Cesium bases are often more soluble in organic solvents and can be more effective than their potassium counterparts, particularly in anhydrous conditions.

-

t-BuOK / t-BuONa: Strong alkoxide bases are very effective but can be incompatible with base-sensitive functional groups on the substrates.[6] They are often used in anhydrous conditions with highly hindered substrates to accelerate the reaction.

-

Visual Guides: Catalytic Cycle and Troubleshooting

A clear understanding of the reaction mechanism and a logical troubleshooting workflow are essential for success.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Caption: A logical workflow for troubleshooting failed sterically hindered Suzuki couplings.

Key Data and Reference Tables

For rapid reference, the following tables summarize optimal choices for ligands and reaction conditions.

Table 1: Ligand Selection Guide for Hindered Couplings

| Ligand Class | Example Ligands | Primary Application / Strength |

| Buchwald Biaryl | SPhos, XPhos, RuPhos | Highly versatile and effective for di- and tri-ortho-substituted biaryls. Accelerates reductive elimination. |

| N-Heterocyclic Carbene | IPr, IMes, PEPPSI | Strong σ-donors forming robust catalysts. Excellent for aryl chlorides and can enable room-temperature couplings.[5][6] |

| Conformationally Flexible | Trineopentylphosphine | Conformational flexibility allows the catalyst to accommodate and couple highly hindered substrates.[17][18] |

| Specialized/High-Activity | BI-DIME, AntPhos, R-Phos | Designed for extremely challenging couplings, including the synthesis of tetra-ortho-substituted biaryls.[1][7][8][13] |

| Arsa-Buchwald Ligands | (Analogues of Buchwald) | Longer As-Pd bond compared to P-Pd facilitates the transmetalation step with sterically hindered substrates.[19] |

Table 2: Base and Solvent Combinations

| Base | Common Solvent(s) | Characteristics & Best Use Cases |

| K₃PO₄ / K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | General purpose, mild, and inexpensive. The presence of water aids solubility and reactivity but must be controlled to avoid protodeborylation.[2][11] |

| Cs₂CO₃ / CsF | Dioxane, THF, Toluene | More soluble in organic solvents than K-salts. Often provides higher yields in anhydrous or near-anhydrous conditions. |

| KOtBu / NaOtBu | Dioxane, Toluene, THF | Strong bases used for challenging couplings with unreactive substrates (e.g., aryl chlorides) or to accelerate slow reactions.[6] Not suitable for base-sensitive functional groups. |

| Organic Bases | DBU, Et₃N | Typically used in specific applications where inorganic bases are problematic. Generally weaker and less common for hindered couplings. |

Experimental Protocol: General Procedure for Optimizing a Hindered Suzuki Coupling

This protocol provides a robust starting point for a challenging coupling between a di-ortho-substituted aryl bromide (Ar¹-Br) and a di-ortho-substituted arylboronic acid (Ar²-B(OH)₂).

1. Reagent Preparation:

-

Aryl Bromide (Ar¹-Br): 1.0 equiv

-

Arylboronic Acid (Ar²-B(OH)₂): 1.5 equiv

-

Palladium Source: Pd₂(dba)₃ (1 mol%) or Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (4 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Dioxane and Water (4:1 v/v), degassed

2. Reaction Setup (Under Inert Atmosphere):

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K₃PO₄.

-

Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

-

In a separate vial, weigh the palladium source and the ligand and add them to the reaction flask under a positive flow of inert gas.

-

Add the degassed dioxane/water solvent mixture via syringe. The total solvent volume should create a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

-

Seal the vessel tightly.

3. Reaction Execution and Monitoring:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction vigorously. The mixture is often heterogeneous.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots at regular intervals (e.g., 2h, 6h, 12h, 24h).

4. Troubleshooting and Optimization Steps (If initial yield is low):

-

Step 1 (Ligand Screen): Repeat the reaction, replacing SPhos with XPhos or an NHC-based catalyst system (e.g., PEPPSI-IPr). Maintain all other conditions.

-

Step 2 (Base/Solvent Screen): If the ligand screen does not improve the yield significantly, revert to the best ligand found and change the base/solvent system. Try anhydrous conditions with Cs₂CO₃ in dioxane or a stronger base like KOtBu in toluene.

-

Step 3 (Temperature): For very stubborn reactions, increasing the temperature to 120-140 °C (switching to a higher boiling solvent like xylenes if necessary) may be required.[7]

By systematically evaluating these critical parameters, you can develop a highly optimized and reproducible procedure for even the most challenging sterically hindered Suzuki-Miyaura cross-couplings.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Saito, K., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]

-

Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Retrieved from [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 74(14), 5334–5343. Retrieved from [Link]

-

Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from [Link]

-

Ikawa, T., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

-

Cho, S. H., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3952–3955. Retrieved from [Link]

-

Zhao, Q., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(10), 2981-2985. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

-

ResearchGate. (n.d.). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

-

ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

-

World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

-

Neufeldt, S. R., et al. (2016). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Journal of the American Chemical Society, 138(34), 10829–10839. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from [Link]

-

Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

Ghaffari, B., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 8(10), 9287–9297. Retrieved from [Link]

-

Li, C., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society, 142(15), 7192–7200. Retrieved from [Link]

-

Reddit. (2018, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

-

ACS Publications. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis | ACS Catalysis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Preventing dehalogenation during 2-chloro-4'-fluorobiphenyl synthesis

Ticket #402: Preventing Dehalogenation During Cross-Coupling

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Core Challenge

User Issue: Researchers synthesizing 2-chloro-4'-fluorobiphenyl often report the formation of 4-fluorobiphenyl (dechlorination) or 2-chlorobiphenyl (defluorination) impurities.

The Root Cause: The synthesis relies on Chemoselective Suzuki-Miyaura Coupling . The challenge is to activate the oxidative addition of the coupling partner (typically an aryl bromide or iodide) while leaving the aryl chloride (C–Cl) bond intact.

The C–Cl bond (BDE ~96 kcal/mol) is stronger than C–Br (~81 kcal/mol) or C–I (~65 kcal/mol). However, "hot" catalyst systems designed for difficult couplings can lower the activation energy enough to cleave the C–Cl bond, leading to hydrodehalogenation .

The Reactivity Landscape (Visualized)

To prevent dehalogenation, you must operate within a specific "Reactivity Window."

Figure 1: The Chemoselectivity Ladder.[1] To retain the Chlorine atom, select catalysts (Gen1/Gen2) that cannot surmount the activation energy of the C-Cl bond under standard conditions.

Validated Protocol: The "Golden Standard"

This protocol utilizes Option A (Coupling 1-bromo-2-chlorobenzene with 4-fluorophenylboronic acid). This is preferred over using 2-chlorophenylboronic acid, which is sterically hindered and prone to protodeboronation.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 1-Bromo-2-chlorobenzene | Electrophile | 1.0 | The "Br" reacts; the "Cl" stays. |

| 4-Fluorophenylboronic acid | Nucleophile | 1.1 - 1.2 | Slight excess to drive completion. |

| Pd(PPh3)4 | Catalyst | 0.03 - 0.05 | Tetrakis . High selectivity for Br over Cl. |

| Na2CO3 (2M aq) | Base | 2.5 | Weak base prevents side reactions. |

| Toluene / Ethanol | Solvent | 4:1 Ratio | Biphasic system manages solubility. |

Step-by-Step Methodology

-

Degassing (Critical): Sparge the solvent mixture (Toluene/Ethanol/Water) with Argon or Nitrogen for 20 minutes before adding the catalyst. Oxygen promotes homocoupling and catalyst decomposition.

-

Assembly: In a reaction vessel, combine the aryl bromide, boronic acid, and base. Add the degassed solvent.

-

Catalyst Addition: Add Pd(PPh3)4 quickly under an inert atmosphere.

-

Thermal Control: Heat to 80°C .

-

Warning: Do not exceed 90°C. Higher temperatures increase the probability of C–Cl activation.

-

-

Monitoring: Check via HPLC or TLC at 2 hours.

-

Stop Condition: Quench immediately upon consumption of the Aryl-Bromide. "Over-cooking" the reaction allows the catalyst to begin attacking the Aryl-Chloride.

-